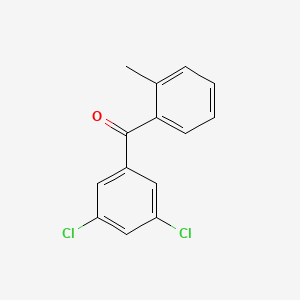

3,5-Dichloro-2'-methylbenzophenone

描述

Contextualizing 3,5-Dichloro-2'-methylbenzophenone within Contemporary Organic Chemistry

In contemporary organic chemistry, the focus is often on creating molecules with specific functions. This compound, with its dichlorinated phenyl ring and a methylated phenyl ring, represents a specific substitution pattern that could be explored for various purposes. The synthesis of such specifically substituted benzophenones is often achieved through methods like the Friedel-Crafts acylation. This reaction would theoretically involve the acylation of toluene (B28343) with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst. The methyl group on the toluene ring directs the incoming acyl group primarily to the ortho and para positions, which would result in a mixture of isomers, including the desired 2'-methyl product.

Evolution of Research Trajectories in Benzophenone (B1666685) Chemistry

Research into benzophenone and its derivatives has evolved significantly over the years. Initially, benzophenone itself was recognized for its use as a photoinitiator in polymer chemistry. The focus has since expanded dramatically into medicinal chemistry, where the benzophenone scaffold is now considered a "privileged structure" because it can bind to a variety of biological targets. nih.gov Modern research often involves creating libraries of substituted benzophenones to screen for biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com More recently, benzophenone derivatives have also been investigated for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). massbank.eu

Significance of Halogenation and Methylation in Benzophenone Derivatives

The introduction of halogen atoms, such as chlorine, and methyl groups onto the benzophenone framework can significantly alter the compound's physical, chemical, and biological properties.

Halogenation , particularly chlorination, can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. The position of the chlorine atoms is crucial; for instance, studies on other dichlorinated benzophenone derivatives have shown that the substitution pattern can impact their biological activity. For example, a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs were synthesized and evaluated for their potential as selective inverse agonists for the cannabinoid receptor 2 (CB2), which is involved in regulating inflammation and immune function. nih.gov

Methylation , the addition of a methyl group, can also have a profound effect. It can alter the steric and electronic properties of the molecule, potentially influencing how it interacts with biological targets. The presence of a methyl group can also affect the compound's metabolism in biological systems.

In the case of this compound, the combination of these specific substitutions creates a unique molecule whose properties are not well-documented in publicly accessible research. While its constituent parts—the dichlorinated ring and the methylated ring—are found in other well-studied benzophenones, the specific effects of their combination in this arrangement have not been the subject of detailed investigation.

Structure

3D Structure

属性

IUPAC Name |

(3,5-dichlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKWQJWCMRWVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480384 | |

| Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-71-8 | |

| Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3,5-Dichloro-2'-methylbenzophenone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for assigning the specific chemical environments of each proton and carbon atom.

Advanced ¹H and ¹³C NMR Investigations of Substituted Benzophenones

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The protons on the 3,5-dichlorinated ring are anticipated to appear as a doublet and a triplet, characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. The protons on the 2'-methylphenyl ring will present a more complex splitting pattern due to their proximity and coupling with each other. The methyl protons will likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon is expected to have a characteristic downfield chemical shift. The chlorinated carbons in the 3,5-dichlorophenyl ring will be influenced by the electronegativity of the chlorine atoms, and their signals can be predicted based on additive chemical shift rules for substituted benzenes. The carbons of the 2'-methylphenyl ring will also show distinct chemical shifts, with the methyl-bearing carbon and the other substituted carbons being clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~195-197 |

| C1' | - | ~137-139 |

| C2' | - | ~136-138 |

| C3' | ~7.3-7.4 | ~130-132 |

| C4' | ~7.4-7.5 | ~128-130 |

| C5' | ~7.3-7.4 | ~125-127 |

| C6' | ~7.2-7.3 | ~130-132 |

| C1 | - | ~138-140 |

| C2, C6 | ~7.7-7.8 | ~131-133 |

| C3, C5 | - | ~134-136 |

| C4 | ~7.6-7.7 | ~128-130 |

| -CH₃ | ~2.3-2.4 | ~19-21 |

Two-Dimensional NMR Correlational Studies for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring, aiding in the assignment of adjacent protons. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum. For complex molecules like this, these 2D techniques are crucial for resolving any ambiguities that may arise from the 1D spectra alone. researchgate.netresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically observed in the region of 1650-1670 cm⁻¹. researchgate.netresearchgate.net The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings. The spectrum would also display characteristic bands for C-H stretching of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ range).

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted values are based on data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2960-2850 | Medium |

| C=O Stretch (Ketone) | 1670-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the FT-IR. Conversely, the symmetric vibrations of the benzene rings and the C-Cl bonds are typically strong and well-defined in the Raman spectrum, making it a powerful tool for fingerprinting the molecule. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound. nih.govchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and deducing its structure. libretexts.orgchemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is expected to occur primarily at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu This would lead to the formation of characteristic fragment ions. The most probable fragmentation pathways would involve the loss of the 2-methylphenyl radical or the 3,5-dichlorophenyl radical, resulting in the formation of the corresponding acylium ions. Further fragmentation of these ions can also occur, providing additional structural information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted m/z values are based on the most abundant isotopes.

| Fragment Ion (Structure) | Predicted m/z | Origin |

|---|---|---|

| [M]⁺ (C₁₄H₁₀Cl₂O)⁺ | 264 | Molecular Ion |

| [M - C₇H₇]⁺ (C₇H₃Cl₂O)⁺ | 189 | Loss of 2-methylphenyl radical |

| [M - C₆H₃Cl₂]⁺ (C₈H₇O)⁺ | 119 | Loss of 3,5-dichlorophenyl radical |

| [C₆H₃Cl₂]⁺ | 145 | 3,5-dichlorophenyl cation |

| [C₇H₇]⁺ | 91 | 2-methylphenyl cation (tropylium ion) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally confirming the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or more decimal places. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₄H₁₀Cl₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). The ability of HRMS to provide an experimentally measured mass that closely matches this calculated theoretical mass serves as definitive evidence for the compound's molecular formula. nih.govnih.gov This technique is indispensable in distinguishing the target molecule from potential isomers or impurities.

Fragmentation Pattern Analysis in Benzophenone (B1666685) Derivatives

Mass spectrometry not only reveals the molecular weight of a compound but also provides structural information through the analysis of its fragmentation pattern. When this compound is subjected to ionization in a mass spectrometer, typically through electron impact (EI), the resulting molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

The fragmentation of benzophenones generally involves cleavage at the bonds adjacent to the carbonyl group. nih.gov For this compound, key fragmentation pathways would include the loss of the chlorophenyl group or the methylphenyl group. The presence of chlorine atoms is often indicated by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observable for the molecular ion and any chlorine-containing fragments. nih.gov Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and confirms the specific arrangement of the dichlorinated and methylated phenyl rings around the central carbonyl group. nih.govresearchgate.net

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₁₄H₁₀Cl₂O]⁺ | 264 |

| [M-Cl]⁺ | [C₁₄H₁₀ClO]⁺ | 229 |

| [M-C₇H₄Cl₂]⁺ | [C₇H₆O]⁺ | 106 |

| [M-C₇H₇]⁺ | [C₇H₃Cl₂O]⁺ | 185 |

| [C₆H₃Cl₂]⁺ | 145 | |

| [C₇H₇]⁺ | 91 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophore Analysis in this compound

The UV-Vis spectrum of benzophenone and its derivatives is characterized by distinct absorption bands corresponding to different electronic transitions. nist.gov The primary chromophore in this compound is the benzoyl group, where the carbonyl group is conjugated with the two aromatic rings.

Two main types of electronic transitions are observed in benzophenones:

π → π* transitions: These are typically high-intensity absorptions and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are associated with the conjugated aromatic system. libretexts.org

n → π* transitions: These are lower-intensity absorptions and involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. libretexts.orgacs.org

The substitution pattern on the phenyl rings, specifically the presence of the two chlorine atoms and the methyl group, influences the energy levels of the molecular orbitals and thus the wavelengths of these absorption maxima (λ_max). researchgate.net The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl group can cause shifts in the absorption bands compared to unsubstituted benzophenone.

Solvent Effects on UV-Vis Absorption Maxima

The polarity of the solvent can significantly affect the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. nih.govresearchgate.net The position of the absorption maxima can shift depending on the solvent's ability to stabilize the ground and excited states of the molecule.

π → π* transitions generally exhibit a bathochromic shift (red shift, to longer wavelengths) in more polar solvents. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. libretexts.orgnih.gov

n → π* transitions typically show a hypsochromic shift (blue shift, to shorter wavelengths) in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. libretexts.orgmjcce.org.mk

By studying the UV-Vis spectrum in a range of solvents with varying polarities, valuable information about the nature of the electronic transitions can be obtained.

Table 2: Expected Solvatochromic Shifts for this compound

| Transition | Expected Shift in Polar Solvents | Rationale |

| π → π | Bathochromic (Red Shift) | Increased stabilization of the more polar excited state. |

| n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state lone pair electrons. |

X-ray Crystallography of this compound and Its Analogs

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. carleton.edu

Analysis of the diffraction data allows for the determination of:

The crystal system and space group. nih.gov

The precise coordinates of each atom within the unit cell. carleton.edu

Bond lengths, bond angles, and torsion angles. carleton.edu

This information provides an unambiguous depiction of the molecule's conformation in the solid state, including the dihedral angle between the two phenyl rings. In benzophenones, this angle is influenced by the steric hindrance between the substituents on the rings. The ortho-methyl group in this compound is expected to cause a significant twist between the two aromatic rings to minimize steric strain. mdpi.com The solid-state structure also reveals intermolecular interactions, such as van der Waals forces or halogen bonding, which dictate how the molecules pack in the crystal lattice. ebi.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a combination of weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The specific arrangement of molecules in the crystal lattice will be a delicate balance of these forces, influenced by the substitution pattern of the chloro and methyl groups.

A study of the six dichlorobenzaldehyde isomers, which share a similar dichlorophenyl moiety, revealed that molecular stacking is a consistent feature, with stacks propagating along a short crystallographic axis. nih.gov However, the relative energetic contributions of stacking versus other intermolecular interactions can vary. nih.gov In the case of 3,5-dichlorobenzaldehyde, interactions between the stacks were found to be more stabilizing than the stacking interactions themselves. nih.gov A primary stabilizing interaction in these structures is the C-H···O hydrogen bond. nih.gov

For substituted crystalline benzophenones, weak hydrogen bonds such as C-H···O, C-H···F, C-H···π, and π···π interactions, alongside halogen bonds, are crucial in dictating the supramolecular assembly. acs.org The presence of the methyl group in the 2'-position introduces steric hindrance that will likely influence the conformation of the molecule, particularly the dihedral angle between the two aromatic rings. This, in turn, will affect how the molecules pack in the crystal lattice.

A detailed look at the intermolecular interactions in a related compound, (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, which also contains a 3,5-dichlorinated ring, shows molecules linked by N—H⋯O interactions. nih.gov While the functional groups differ, this highlights the importance of hydrogen bonding in the crystal engineering of compounds with this substitution pattern.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound and Their Significance

| Interaction Type | Donor/Acceptor Atoms | Probable Significance in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic/Methyl C-H as donor, Carbonyl O as acceptor | Highly probable; a key contributor to stabilizing the crystal lattice. |

| Halogen Bond (Cl···O) | Chlorine as donor, Carbonyl O as acceptor | Possible, contributing to the directionality of the packing. |

| Halogen-Halogen Interaction (Cl···Cl) | Chlorine atoms on adjacent molecules | Likely present, but may be a result of other packing forces rather than a primary interaction. |

| π-π Stacking | Phenyl rings of adjacent molecules | Probable, contributing to the overall cohesive energy of the crystal. |

| C-H···π Interaction | Aromatic/Methyl C-H as donor, Phenyl ring as acceptor | Likely, adding to the network of weak interactions that stabilize the crystal structure. |

Polymorphism and Disorder in Halogenated Benzophenone Crystals

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in benzophenone derivatives. acs.org This is often attributed to the conformational flexibility of the molecule, particularly the torsional freedom around the bonds connecting the phenyl rings to the carbonyl group. Different polymorphs can arise from subtle shifts in this conformation, leading to different packing arrangements and intermolecular interactions.

For instance, 2-fluoro-4′-hydroxybenzophenone and 2-chloro-5-nitrobenzophenone (B105091) have been found to exist as concomitant dimorphs due to their conformational flexibility. acs.org Given that this compound also possesses rotational freedom, it is highly probable that it can exhibit polymorphism under different crystallization conditions. The energy landscape of these potential polymorphs is likely to be complex, with small energy differences between different crystalline forms.

Disorder within the crystal structure is another possibility for halogenated benzophenones. In the isomeric series of dichlorobenzaldehydes, the 2,5-isomer was found to exhibit whole-molecule disorder. nih.gov Furthermore, both the 2,5- and 3,5-isomers have more than one molecule in the crystallographic asymmetric unit (Z' > 1), which can sometimes be associated with complex packing arrangements or disorder. nih.gov In the case of this compound, the presence of the methyl group could lead to rotational disorder of the methyl-substituted phenyl ring.

A related compound, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, showed two-component disorder in both an ether fragment and for a chlorine atom. nih.gov This indicates a predisposition for disorder in molecules containing the 3,5-dichlorophenyl moiety. The likelihood of polymorphism and disorder in this compound underscores the importance of experimental crystallographic studies to fully characterize its solid-state properties.

Table 2: Factors Influencing Polymorphism and Disorder in Halogenated Benzophenones

| Factor | Description | Relevance to this compound |

| Conformational Flexibility | Rotational freedom around the C-C(O)-C bonds allows the molecule to adopt different conformations. | The dihedral angle between the phenyl rings can vary, leading to different packing motifs and potential polymorphs. |

| Intermolecular Interaction Competition | A delicate balance between various weak interactions (hydrogen bonds, halogen bonds, π-stacking) can lead to multiple stable crystal forms. | The presence of chloro, methyl, and carbonyl groups offers multiple sites for competing interactions. |

| Crystallization Conditions | Solvent, temperature, and rate of crystallization can influence which polymorphic form is obtained. | Different experimental conditions could yield different crystalline forms of the title compound. |

| Molecular Symmetry | The near-symmetrical nature of the benzophenone core can sometimes lead to orientational disorder in the crystal. | The substitution pattern may lead to statistical disorder of the molecule's orientation in the crystal lattice. |

| Steric Hindrance | The presence of substituents can create steric strain that may be relieved through different packing arrangements or by introducing disorder. | The 2'-methyl group introduces steric bulk that can influence the molecular conformation and packing. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, are used to model and predict a wide array of molecular properties from the ground up.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.comresearchgate.net It is a widely used approach for molecular computations due to its balance of accuracy and computational cost. researchgate.net DFT calculations can be used to determine optimized molecular geometry, which corresponds to the minimum energy conformation on the potential energy surface. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. irjweb.comnih.gov

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests that a molecule is more reactive and polarizable. nih.govmdpi.com This analysis helps in predicting how a molecule might interact with other chemical species, identifying it as a potential electron donor (nucleophile) or electron acceptor (electrophile). mdpi.com Global reactivity descriptors such as electronegativity, hardness, and softness can be calculated from HOMO and LUMO energies to further quantify the molecule's reactive nature. irjweb.com

Table 1: Representative Data from HOMO-LUMO Analysis

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η; inverse of hardness, indicates higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2; ability to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η); measures the propensity to accept electrons. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and thermodynamic properties of a molecule in various environments.

Benzophenones are known for their conformational flexibility, primarily due to the rotation around the single bonds connecting the carbonyl group to the phenyl rings. Conformational analysis is used to identify the stable arrangements of the atoms in a molecule and the energy barriers between them. For a molecule like 3,5-Dichloro-2'-methylbenzophenone, steric hindrance between the chlorine atoms, the methyl group, and the carbonyl oxygen would significantly influence the preferred torsional angles of the phenyl rings.

These simulations can map out the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

The properties of a molecule can be significantly altered by its environment, particularly by the solvent it is dissolved in. MD simulations are an excellent tool for studying solvation effects by explicitly including solvent molecules in the simulation box.

These simulations can reveal how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the solute's geometry and electronic properties. For instance, a polar solvent might stabilize a more polar conformation of this compound, potentially altering its reactivity and spectroscopic behavior compared to a nonpolar solvent or the gas phase.

Spectroscopic Property Prediction

Computational methods are frequently used to predict various types of molecular spectra. By simulating the interaction of molecules with electromagnetic radiation, these techniques can provide theoretical spectra that aid in the interpretation of experimental data.

For this compound, computational methods could predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. These are invaluable for assigning specific peaks in experimental spectra to the vibrations of particular functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (like ¹H and ¹³C). These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structure elucidation.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions. This allows for the prediction of the absorption wavelengths in a UV-Vis spectrum, providing insight into the molecule's electronic structure and color.

Computational UV-Vis and NMR Spectral Simulation

No specific computational data for the UV-Vis and NMR spectra of this compound were found in the reviewed literature. Theoretical simulations for related benzophenone (B1666685) derivatives are generally performed using methods like Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra and various DFT functionals for NMR chemical shift calculations. researchgate.net These computational approaches allow for the prediction of absorption maxima (λmax) and the chemical shifts of 1H and 13C nuclei, which can then be compared with experimental data for structure verification and analysis of electronic transitions.

Theoretical Approaches to Photophysical Parameters

Detailed theoretical studies on the photophysical parameters (such as fluorescence, phosphorescence, and quantum yields) specifically for this compound are not available in the current body of scientific literature. Computational studies on other benzophenone derivatives often investigate the nature of excited states and intersystem crossing efficiencies, which are crucial for understanding their photochemical behavior.

Reaction Pathway and Transition State Modeling

Computational Elucidation of Reaction Mechanisms

While general computational methods for elucidating reaction mechanisms are well-developed, rsc.org no specific studies modeling the reaction pathways and transition states for reactions involving this compound were identified. Such studies would typically involve mapping the potential energy surface to identify transition states and intermediates for specific chemical transformations.

Kinetic Isotope Effects in Benzophenone Reactions

The study of kinetic isotope effects (KIEs) provides valuable insight into reaction mechanisms. princeton.eduwikipedia.org For instance, the reduction of benzophenone with various hydrides has been studied to determine carbonyl carbon KIEs, which helps in distinguishing between different mechanistic pathways like electron transfer versus polar mechanisms. iaea.org However, no KIE studies specifically involving this compound have been reported.

Supramolecular Interactions Modeling

Non-Covalent Interaction Analysis (Hydrogen Bonding, Halogen Bonding, Van der Waals Forces)

The non-covalent interactions of this compound have not been specifically modeled in published research. Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are standard tools for analyzing hydrogen bonds, halogen bonds (involving the chlorine atoms), and van der Waals forces. These interactions would be critical in understanding the crystal packing and solution-phase aggregation of the molecule.

Organic Reaction Mechanisms Involving 3,5 Dichloro 2 Methylbenzophenone

Mechanistic Pathways of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) on 3,5-Dichloro-2'-methylbenzophenone presents a case of competing directing effects from multiple substituents on two distinct aromatic rings. The regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation is determined by the combined electronic and steric influences of the chloro, methyl, and aroyl substituents.

The two aromatic rings of the molecule exhibit different levels of activation towards electrophilic attack.

Ring A (3,5-Dichlorophenyl ring): This ring is substituted with two chlorine atoms and the carbonyl group (as part of the benzoyl moiety). Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance, making it a deactivating but ortho, para-directing substituent. pbworks.commasterorganicchemistry.com The carbonyl group is strongly electron-withdrawing through both induction and resonance, classifying it as a strong deactivating and meta-directing group. wikipedia.orgchadsprep.com The cumulative effect of two deactivating chloro groups and a strongly deactivating aroyl group renders this ring significantly less reactive towards electrophiles compared to benzene (B151609).

Ring B (2'-methylphenyl or o-tolyl ring): This ring possesses a methyl group, which is an electron-donating and thus activating group that directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

Consequently, electrophilic substitution is overwhelmingly favored to occur on the more activated Ring B. The methyl group at the 2'-position will direct incoming electrophiles to the 4'- and 6'-positions. Steric hindrance from the adjacent aroyl group and the methyl group itself may influence the ratio of these products, often favoring substitution at the less hindered para position (4'-position). Substitution on the highly deactivated Ring A would require harsh reaction conditions and would be directed meta to the carbonyl group (at positions 4 or 6), which are already occupied by chlorine atoms.

Table 6.1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Ring | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -Cl | A | Halogen | Deactivating masterorganicchemistry.com | ortho, para pbworks.com |

| -C(O)Ar | A | Carbonyl | Strongly Deactivating wikipedia.org | meta chadsprep.com |

Nucleophilic Addition to the Carbonyl Group

The carbonyl group is the primary site for nucleophilic attack in this compound. The mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgopenochem.org This intermediate is then typically protonated in a subsequent workup step to yield a tertiary alcohol. libretexts.org

The reactivity of the carbonyl carbon is modulated by the electronic effects of the substituents on both aromatic rings.

Electron-withdrawing effects: The two chlorine atoms on Ring A are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net

Electron-donating effects: The methyl group on Ring B is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. quora.com

The carbonyl carbon in this molecule is prochiral, meaning that nucleophilic addition can occur from either the Re or Si face of the planar carbonyl group. libretexts.org Attack from these two faces results in the formation of a new chiral center, leading to a racemic mixture of enantiomeric alcohols, unless a chiral reagent or catalyst is employed to induce stereoselectivity. libretexts.orgchegg.com

Table 6.2: Relative Reactivity of Ketones toward Nucleophilic Addition

| Ketone | Substituent Effects | Predicted Reactivity |

|---|---|---|

| Acetone | Two small, weakly electron-donating alkyl groups. | High |

| Acetophenone (B1666503) | One electron-donating alkyl group, one phenyl group. | Moderate |

| Benzophenone (B1666685) | Two phenyl groups (resonance stabilization). | Lower than Acetophenone quora.com |

Radical Reaction Mechanisms

Benzophenones are well-known for their photochemical reactivity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor. bgsu.edu This process follows a radical mechanism. Upon absorption of UV light (~350 nm), this compound is excited from its ground state to a singlet excited state, which then undergoes efficient intersystem crossing to a more stable triplet excited state. youtube.com

The triplet state benzophenone behaves as a diradical. The electrophilic oxygen atom of the carbonyl group in this excited state can abstract a hydrogen atom from a suitable donor, such as isopropyl alcohol, to form two radical species: a benzhydrol-type ketyl radical and a radical derived from the hydrogen donor. medicaljournals.se Two of these ketyl radicals can then dimerize to form a pinacol derivative. ijpda.org

Mechanism Steps for Photoreduction:

Photoexcitation: The benzophenone molecule absorbs a photon, promoting it to an excited triplet state.

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a donor molecule (e.g., (CH₃)₂CHOH).

Radical Formation: A ketyl radical and an alcohol-derived radical are formed.

Dimerization: Two ketyl radicals combine to form the final pinacol product.

Table 6.3: Mechanistic Steps of Benzophenone Photoreduction

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Excitation | Ar₂C=O + hν → [Ar₂C=O]* (Triplet State) | Triplet state benzophenone |

| 2. H-Abstraction | [Ar₂C=O]* + (CH₃)₂CHOH → Ar₂Ċ-OH + (CH₃)₂Ċ-OH | Ketyl radical, Isopropanol radical |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. msu.eduwikipedia.org Major classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. fiveable.me These reactions are governed by the principle of conservation of orbital symmetry.

For a molecule like this compound, typical thermally-induced pericyclic reactions are not characteristic. The molecule lacks the requisite conjugated π-systems, such as a 1,3-diene or a 1,3,5-triene, that are necessary for common cycloaddition (e.g., Diels-Alder) or electrocyclic reactions. alchemyst.co.uk

While some aromatic compounds can undergo photochemical rearrangements, such as the formation of benzvalene or Dewar benzene isomers from benzene, these are highly specialized reactions. uvic.ca There is no specific literature suggesting that this compound undergoes well-defined pericyclic reactions or rearrangements under typical thermal or photochemical conditions. Such transformations would likely require high-energy conditions and would probably lead to a complex mixture of products rather than a specific, synthetically useful outcome.

Ligand Exchange and Coordination Chemistry Mechanisms

The carbonyl oxygen of this compound possesses lone pairs of electrons and can therefore function as a Lewis base, acting as a ligand to coordinate with metal centers. Benzophenone itself is known to form complexes with a variety of metals, including iron, copper, and palladium. nih.govmdpi.com

Coordination typically occurs through the donation of an electron pair from the carbonyl oxygen to an empty orbital on the metal ion, forming a metal-ligand bond. The mechanism of ligand exchange would involve the displacement of a weaker ligand from the metal's coordination sphere by the benzophenone. The stability of the resulting complex is influenced by factors such as the nature of the metal, the other ligands present, and the electronic properties of the benzophenone derivative. The electron-withdrawing chloro substituents in this compound would decrease the basicity of the carbonyl oxygen, potentially leading to weaker coordination compared to unsubstituted benzophenone.

Table 6.4: Examples of Metal-Benzophenone Interactions

| Metal Center | Type of Interaction | Reference |

|---|---|---|

| Iron(II) | η²-coordination of the C=O bond | nih.gov |

| Copper(II) | π-hole···π and M···π interactions | mdpi.com |

| Palladium(II) | π-hole···π and M···π interactions | mdpi.com |

Advanced Derivatization and Chemical Transformations

Formation of Acyl Derivatives

The aromatic rings of 3,5-dichloro-2'-methylbenzophenone are susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. In this type of reaction, an acyl group is introduced onto one of the aromatic rings, typically in the presence of a Lewis acid catalyst. The substitution pattern is dictated by the directing effects of the substituents already present on the rings.

The dichlorinated phenyl ring is deactivated due to the electron-withdrawing nature of the two chlorine atoms. In contrast, the tolyl ring is activated by the electron-donating methyl group. Therefore, acylation is more likely to occur on the 2'-methylphenyl ring. The methyl group is an ortho-, para-director. However, the position ortho to the methyl group (the 3' position) is sterically hindered by the adjacent benzoyl group. Thus, acylation is most likely to occur at the positions para to the methyl group (the 5' position) or the other ortho position (the 6' position).

A representative Friedel-Crafts acylation reaction of this compound with an acyl chloride is depicted below. This reaction would lead to the formation of a new ketone, expanding the molecular complexity.

Representative Friedel-Crafts Acylation Reaction

| Reactants | Reagents & Conditions | Major Product(s) |

| This compound, Acetyl chloride | Aluminum chloride (AlCl₃), Dichloromethane (B109758) (CH₂Cl₂), 0 °C to room temperature | 3,5-Dichloro-2'-(acetyl)-6'-methylbenzophenone and/or 3,5-Dichloro-4'-(acetyl)-2'-methylbenzophenone |

The precise ratio of the isomeric products would depend on the specific reaction conditions, including the nature of the acylating agent and the Lewis acid used. Characterization of the product mixture would be necessary to determine the exact substitution pattern.

Synthesis of Heterocyclic Compounds Incorporating Benzophenone (B1666685) Moieties

The carbonyl group of this compound is a key functional group that can participate in cyclization reactions to form a wide variety of heterocyclic compounds. These reactions often involve condensation with a difunctional reagent, leading to the incorporation of the benzophenone skeleton into a new ring system.

One such example is the synthesis of thiazole derivatives. Benzophenones can react with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization with an α-haloketone, such as 2-bromoacetophenone, to yield a thiazole ring. This synthetic strategy allows for the fusion of the benzophenone moiety with a biologically relevant heterocyclic core.

The resulting benzophenone-substituted thiazoles are of interest in medicinal chemistry due to the known pharmacological activities of both the benzophenone and thiazole scaffolds. The specific substitution pattern on the benzophenone starting material, such as the dichloro and methyl groups in this compound, would influence the properties of the final heterocyclic product.

Representative Synthesis of a Benzophenone-Thiazole Derivative

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1. Thiosemicarbazone Formation | This compound, Thiosemicarbazide | Methanol (B129727) (MeOH), Catalytic p-toluenesulfonic acid (TsOH), Reflux | 2-((3,5-dichlorophenyl)(2-methylphenyl)methylene)hydrazine-1-carbothioamide |

| 2. Thiazole Ring Formation | Intermediate from Step 1, 2-Bromoacetophenone | Isopropyl alcohol (i-PrOH), Room temperature | 2-((3,5-dichlorophenyl)(2-methylphenyl)methyleneamino)-4-phenylthiazole |

Polymerization Initiated by this compound Derivatives

Benzophenone and its derivatives are well-known as Type II photoinitiators for free-radical polymerization. polymerinnovationblog.com Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted to an excited triplet state. In this excited state, it can abstract a hydrogen atom from a suitable hydrogen donor, often a tertiary amine co-initiator, to generate a pair of free radicals. These radicals then initiate the polymerization of monomer units, such as acrylates or methacrylates. polymerinnovationblog.com

To be utilized as a photoinitiator, this compound would likely be first functionalized to enhance its reactivity and incorporation into a polymer network. For example, a hydroxyl group could be introduced onto one of the aromatic rings, which could then be esterified with acryloyl chloride to produce a polymerizable photoinitiator. This functionalized benzophenone derivative could then be copolymerized with other monomers.

The presence of the dichloro and methyl substituents on the benzophenone core can influence the photochemical properties of the initiator, such as its absorption spectrum and the efficiency of radical generation. These modifications can be used to tune the performance of the photoinitiator for specific applications, such as in UV-curable coatings, inks, and 3D printing resins. nih.govrsc.org

Typical Components of a UV-Curable Formulation Using a Benzophenone-Based Photoinitiator

| Component | Function | Example |

| Photoinitiator | Absorbs UV light and initiates polymerization | Functionalized this compound derivative |

| Co-initiator | Hydrogen donor to the excited photoinitiator | Triethylamine (TEA) or other tertiary amines |

| Monomer/Oligomer | Forms the polymer backbone | Acrylates, Methacrylates, Urethane acrylates |

| UV Light Source | Provides the energy to activate the photoinitiator | Mercury vapor lamp, Light-emitting diode (LED) |

The efficiency of the polymerization process depends on factors such as the concentration of the photoinitiator and co-initiator, the intensity of the UV light, and the reactivity of the monomers.

Research Applications and Emerging Areas

Biological Interactions (Mechanistic and Molecular Studies)

Molecular Mechanisms of Ligand-Receptor Binding (e.g., PXR interactions)

The Pregnane X Receptor (PXR), also known as NR1I2, is a crucial nuclear receptor that functions as a sensor for a wide array of foreign substances (xenobiotics). wikipedia.org Its primary role is to detect the presence of potentially toxic compounds and initiate a defensive response by upregulating genes involved in their metabolism and elimination. wikipedia.org PXR is characterized by a promiscuous ligand-binding domain, which allows it to be activated by a diverse range of molecules, including prescription drugs, environmental pollutants, and natural products. wikipedia.orgnih.gov

The activation of PXR follows a well-defined molecular mechanism. Upon binding of a ligand, the receptor undergoes a conformational change. This change facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov This PXR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as PXR response elements (PXREs), located in the promoter regions of its target genes. nih.gov This binding event recruits coactivator proteins, which ultimately leads to the transcriptional activation of these genes. nih.gov

While direct studies on 3,5-Dichloro-2'-methylbenzophenone are limited, as a xenobiotic compound, it is plausible that it interacts with PXR. Chlorinated aromatic compounds, such as certain polychlorinated biphenyls (PCBs), are known to induce enzyme activity through the activation of nuclear receptors like PXR. nih.gov The molecular structure of this compound, featuring a chlorinated benzophenone (B1666685) core, makes it a candidate for binding to the ligand-binding pocket of PXR. This interaction would be a key initiating step in the cellular response to its presence, leading to the induction of metabolic pathways designed to detoxify and clear the compound from the body. wikipedia.org

Enzyme Induction Studies at the Molecular Level

The activation of PXR by ligands directly leads to the induction of a suite of drug-metabolizing enzymes and transporters. nih.gov This is a critical component of the body's defense against xenobiotics. The most significant target gene of PXR is Cytochrome P450 3A4 (CYP3A4), a pivotal Phase I metabolic enzyme. wikipedia.orgnih.gov CYP3A4 is responsible for the metabolism of an estimated 50% of all clinically used drugs and a vast number of other foreign compounds. nih.govresearchgate.net

The molecular mechanism of CYP3A4 induction via PXR is a direct consequence of the ligand-receptor binding event described previously. Once the PXR-RXR heterodimer binds to the response elements in the CYP3A4 gene's promoter region, it initiates the transcription of CYP3A4 mRNA. wikipedia.orgresearchgate.net This leads to an increased synthesis of the CYP3A4 enzyme, primarily in the liver and intestines, which are the main sites of drug metabolism. nih.gov

In addition to CYP3A4, PXR activation can also upregulate Phase II conjugating enzymes, such as glutathione S-transferase, and Phase III transport proteins, like P-glycoprotein (MDR1). wikipedia.orgnih.gov This coordinated regulation ensures that xenobiotics are not only chemically modified (Phase I) and conjugated with water-soluble molecules (Phase II) but are also efficiently transported out of cells and the body (Phase III). nih.gov Therefore, the interaction of a compound like this compound with PXR would be expected to trigger this comprehensive enzymatic and transport-mediated detoxification response at the molecular level. Predictive models for CYP3A4 induction often incorporate parameters such as the maximal effect (Emax) and the concentration that gives half-maximal effect (EC50) of an inducer in primary human hepatocytes to correlate in vitro data with clinical outcomes. nih.gov

Understanding Mechanisms of Microbial Biodegradation of Related Compounds

The microbial biodegradation of persistent organic pollutants, including benzophenone derivatives, is a key process in their environmental fate. Studies on related compounds provide insight into the potential molecular mechanisms for the degradation of this compound. The biodegradation of chlorinated aromatic compounds is a well-documented process carried out by various bacteria. For example, some bacteria can utilize chlorophenols as their sole source of carbon and energy. d-nb.info The degradation of 1,3-dichlorobenzene has been shown to proceed via the formation of 3,5-dichlorocatechol, which is then subject to ring cleavage. nih.gov

Research on benzophenone-3 (BP-3) has identified specific bacterial strains, such as Rhodococcus sp. S2-17, capable of its complete degradation. nih.govresearchgate.net The proposed catabolic pathway involves a series of enzymatic reactions, initiated by a cytochrome P450 complex that demethylates BP-3. nih.gov This is followed by the action of enzymes including hydroxyquinol 1,2-dioxygenase and α/β hydrolases, leading to ring cleavage and eventual mineralization. nih.govresearchgate.net Microalgae have also been shown to biodegrade BP-3 primarily through hydroxylation and methylation reactions. hanyang.ac.kr

Given the structure of this compound, its microbial biodegradation would likely involve initial attacks on the aromatic rings. The presence of chlorine atoms suggests that the initial enzymatic steps could involve dioxygenases or monooxygenases that hydroxylate the aromatic rings, leading to the formation of chlorinated catechols. This is a common strategy in the degradation of chlorinated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). d-nb.infonih.gov Following hydroxylation, cleavage of the aromatic ring by dioxygenases would occur, breaking down the stable aromatic structure into aliphatic intermediates that can enter central metabolic pathways. The chlorine substituents would be removed at some stage in the pathway, a process known as dehalogenation.

| Enzymatic Step | Enzyme Class | Function | Example from Related Compounds |

|---|---|---|---|

| Initial Oxidation/Hydroxylation | Monooxygenases/Dioxygenases | Introduces hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. | Benzene-oxidizing system in Pseudomonas; 2,4-DCP-hydroxylase. d-nb.infonih.gov |

| Demethylation/Dealkylation | Cytochrome P450 | Removes methyl or other alkyl groups. | Demethylation of benzophenone-3 by Rhodococcus sp. nih.gov |

| Ring Cleavage | Dioxygenases (e.g., Catechol-1,2-dioxygenase) | Breaks the aromatic ring structure to form aliphatic acids. | Cleavage of 3,5-dichlorocatechol; Cleavage of 4-chlorocatechol. d-nb.infonih.gov |

| Dehalogenation | Dehalogenases | Removes chlorine atoms from the molecule. | Release of chloride ion from 3-chloromuconate by chloromuconate cycloisomerase. d-nb.info |

| Hydrolysis | α/β Hydrolases | Breaks down intermediate compounds. | Hydrolysis of 4-benzoyl-3-oxoadipic acid in BP-3 degradation. nih.govresearchgate.net |

Studies on Anti-Freezing Mechanisms (e.g., in Microorganisms)

Microorganisms that thrive in subzero environments have evolved sophisticated molecular mechanisms to prevent or tolerate the formation of lethal intracellular ice crystals. oup.com These strategies primarily involve the production of two types of cryoprotective agents: small organic molecules and specialized antifreeze proteins (AFPs). oup.com

Small molecule cryoprotectants, such as glycerol, sugars (e.g., trehalose), and certain amino acids, function by colligatively depressing the freezing point of the intracellular fluid. oup.comwikipedia.org They increase the total solute concentration, thereby lowering the temperature at which ice begins to form. oup.com Glycerol, for instance, is a well-known cryoprotectant that forms strong hydrogen bonds with water, disrupting the formation of the ice crystal lattice. wikipedia.org Some organisms, like the moor frog, naturally produce glycerol to survive freezing during hibernation. wikipedia.org

Antifreeze proteins (AFPs), also known as ice-binding proteins, represent a more efficient and non-colligative mechanism of freeze avoidance. oup.comnih.gov These proteins adsorb to the surface of nascent ice crystals, preventing their growth and recrystallization into larger, more damaging crystals. oup.comnih.gov This phenomenon, termed thermal hysteresis, creates a gap between the freezing point and the melting point of the solution. nih.gov AFPs are structurally diverse and have been identified in a wide range of cold-adapted organisms, including bacteria, fungi, insects, and polar fish. oup.com

Currently, there is no documented research suggesting that this compound or other benzophenone derivatives play a role in the anti-freezing mechanisms of microorganisms. The known molecular strategies rely on the accumulation of specific polyols, sugars, or the expression of highly specialized antifreeze proteins. oup.comacs.org

| Cryoprotectant Type | Example Compounds/Proteins | Mechanism of Action |

|---|---|---|

| Small Organic Molecules (Polyols) | Glycerol, Ethylene glycol, Propylene glycol | Increase solute concentration, depressing the freezing point of water colligatively; interfere with hydrogen bonding between water molecules. wikipedia.orgnih.gov |

| Small Organic Molecules (Sugars) | Trehalose, Sucrose | Depress freezing point; stabilize membranes and proteins at low temperatures. oup.com |

| Antifreeze Proteins (AFPs) | Type I-IV AFPs, Bacterial AFPs | Adsorb to ice crystal surfaces, inhibiting their growth and recrystallization (Thermal Hysteresis). oup.comnih.gov |

Sensors and Detection Systems

Development of Optical Sensors Based on Photophysical Responses

Benzophenone and its derivatives possess distinct photophysical properties that make them attractive candidates for the development of optical sensors. mdpi.com The benzophenone core is a well-known chromophore that absorbs ultraviolet (UV) light efficiently. mdpi.comresearchgate.net This property, combined with its function as a phosphor with high intersystem crossing efficiency, allows for its use in various photochemical applications. mdpi.com These characteristics can be harnessed to design sensors where the presence of an analyte causes a measurable change in the optical properties of the benzophenone-based molecule, such as its absorption or fluorescence spectrum.

The development of optical sensors often relies on changes in the photophysical response of a sensing molecule upon interaction with a target analyte. For a compound like this compound, its specific absorption and emission properties could be modulated by its local environment or by direct binding to a target. For example, a sensor could be designed where the fluorescence of the benzophenone derivative is quenched or enhanced upon binding to a specific pollutant or biomolecule. This principle has been used in sensors for phenolic compounds, where a luminescent complex's signal is quenched in the presence of the analyte. rsc.org

Furthermore, benzophenone derivatives can be incorporated into polymer films to create solid-state sensors. Research has shown the use of a poly(pyrrole-benzophenone) film deposited on a fiber optic surface for the detection of antibodies. nih.gov In such a system, the benzophenone moiety can act as a photosensitizer or as a binding site, and the interaction with the target analyte induces a change in the optical signal transmitted through the fiber. The synthesis of various substituted benzophenone derivatives allows for the fine-tuning of their photophysical and chemical properties to optimize them for specific sensing applications. researchgate.net

Raman Spectroscopy (SERS) for Trace Compound Detection

SERS leverages the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically gold or silver. This enhancement allows for the detection of analytes at concentrations significantly lower than those achievable with conventional Raman spectroscopy. The primary mechanisms behind this enhancement are electromagnetic, arising from localized surface plasmon resonance of the metallic nanostructures, and chemical, involving charge-transfer interactions between the analyte and the substrate.

For aromatic ketones like this compound, the interaction with the SERS substrate is expected to occur primarily through the carbonyl (C=O) group's oxygen atom. Research on benzophenone has indicated that its adsorption on silver nanoclusters occurs via the oxygen species, resulting in a characteristic SERS enhancement. This interaction is crucial for bringing the molecule into the highly enhanced electromagnetic field at the nanoparticle surface, a prerequisite for a strong SERS signal.

Detailed Research Findings on Analogous Compounds

To predict the characteristic Raman bands of this compound that would be enhanced in a SERS experiment, we can examine the vibrational spectra of similar molecules. A detailed study on 4-chlorobenzophenone, which shares the chlorinated phenyl and benzoyl moieties, provides valuable insight into the expected vibrational modes. Density Functional Theory (DFT) calculations and experimental spectra for 4-chlorobenzophenone have identified several key vibrational frequencies.

The most prominent bands for aromatic ketones in Raman spectroscopy are associated with the stretching vibrations of the carbonyl group and the phenyl rings. For benzophenone, the C=O stretching vibration is observed at approximately 1659 cm⁻¹ acs.org. In the case of 4-chlorobenzophenone, this band is also a key feature. Other significant vibrations include C-H stretching and C-C stretching within the aromatic rings.

Below are tables detailing the assigned vibrational modes for 4-chlorobenzophenone, which can serve as a reference for identifying this compound.

Table 1: C-H Vibrational Modes for 4-Chlorobenzophenone

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C-H In-plane bending | 1461 |

This table is based on data for 4-chlorobenzophenone and presents the expected regions for C-H vibrations.

Table 2: C-C Vibrational Modes for 4-Chlorobenzophenone

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-C Stretching | 1625, 1400 |

| Ring In-plane modes | 1380 - 1280 |

| C-C Stretching | 1617, 807 |

This table is based on data for 4-chlorobenzophenone and shows the characteristic C-C vibrations.

Studies on the SERS detection of benzophenone and 4-methylbenzophenone using silver nanoparticles functionalized with a molecular assembler have demonstrated the feasibility of detecting these compounds at low concentrations. In these experiments, the analytes were found to interact strongly with the functionalized surface via their C=O group. This specific interaction leads to a measurable and quantifiable SERS signal. For benzophenone, a limit of detection (LOD) of 16 μM (3 ppm) was calculated, with successful detection in spiked breakfast cereal samples at concentrations above 70 μM (25 ppm). This indicates a good selectivity and specificity of the SERS method for benzophenone derivatives.

Given these findings, it is highly probable that this compound could be detected at trace levels using a similar SERS-based approach. The presence of chlorine atoms and a methyl group on the phenyl rings would likely introduce shifts in the vibrational frequencies compared to benzophenone or 4-chlorobenzophenone, providing a unique spectral fingerprint for its identification. The strong interaction of the carbonyl group with a suitable SERS substrate, such as silver or gold nanoparticles, would be the key to achieving high sensitivity.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Community Analysis

The biodegradation of chlorinated aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse enzymatic strategies to break down these often recalcitrant molecules.

In the case of dichlorobenzophenone (DBP), a metabolite of the pesticide DDT, studies have focused on establishing enrichment cultures of microorganisms capable of its degradation canterbury.ac.nz. While specific metabolites were not fully characterized in these early studies, the research laid the groundwork for understanding the microbial consortia involved.

Based on the degradation pathways of other chlorinated aromatic compounds, the initial steps in the biodegradation of 3,5-Dichloro-2'-methylbenzophenone would likely involve hydroxylation of the aromatic rings, followed by ring cleavage. Potential initial metabolites could include hydroxylated and dechlorinated benzophenone (B1666685) derivatives. Subsequent degradation would likely lead to the formation of chlorinated catechols, which are common intermediates in the breakdown of chlorinated aromatic compounds nih.govmdpi.com. These catechols would then undergo ring cleavage to form aliphatic acids that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov.

Table 1: Potential Biodegradation Metabolites of Chlorinated Aromatic Compounds

| Parent Compound | Potential Metabolites | Reference |

| Benzophenone-3 | 2,4-dihydroxybenzophenone (B1670367), 4-cresol | nih.gov |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol, Dichlorocatechol | nih.gov |

| 3-Chlorobenzoic acid | 3-Chlorocatechol, 4-Chlorocatechol | mdpi.com |

This table presents potential metabolites based on the degradation of structurally related compounds and is for illustrative purposes.

The enzymatic breakdown of chlorinated aromatic compounds is typically initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. Both monooxygenases and dioxygenases are key players in this process nih.gov.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is a common initial step in the degradation of many aromatic hydrocarbons. For chlorinated benzenes, dioxygenation is a critical step to initiate the degradation cascade nih.gov.

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, often resulting in hydroxylation. Monooxygenases are also involved in the degradation of chlorinated phenols and other aromatic compounds nih.gov.

Following initial hydroxylation, the resulting catechols are cleaved by either ortho or meta cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively nih.gov. The choice of cleavage pathway is dependent on the specific microorganism and the substitution pattern of the catechol. Subsequent enzymatic steps involve hydrolases, isomerases, and reductases that further process the ring-cleavage products into central metabolites nih.gov.

Table 2: Key Enzymes in the Degradation of Chlorinated Aromatic Compounds

| Enzyme Class | Function | Reference |

| Dioxygenases | Initial hydroxylation of the aromatic ring | nih.gov |

| Monooxygenases | Initial hydroxylation of the aromatic ring | nih.gov |

| Catechol 1,2-Dioxygenase | Ortho cleavage of the catechol ring | nih.gov |

| Catechol 2,3-Dioxygenase | Meta cleavage of the catechol ring | nih.gov |

| Dehalogenases | Removal of chlorine atoms | nih.gov |

This table summarizes the general enzymatic mechanisms involved in the degradation of chlorinated aromatic compounds.

Genetic engineering offers a promising approach to enhance the bioremediation of persistent organic pollutants, including chlorinated compounds nih.govbbau.ac.in. By introducing or modifying genes that encode for key degradative enzymes, the metabolic capabilities of microorganisms can be expanded.

For instance, researchers have successfully engineered bacteria with enhanced abilities to degrade compounds like halobenzoates, toluenes, and trichloroethylene (B50587) nih.govresearchgate.net. This is often achieved by cloning genes for powerful enzymes, such as dioxygenases and monooxygenases, into host bacteria that are robust and can survive in contaminated environments afjbs.com. The development of "suicidal-GEMs" (Genetically Engineered Microorganisms) is also being explored to ensure the containment of the engineered organisms after the cleanup is complete taylorfrancis.com.

While specific examples of genetically engineered microorganisms for the degradation of this compound are not documented, the principles and techniques applied to other chlorinated aromatics could be adapted for this purpose. This could involve identifying the rate-limiting steps in its natural degradation pathway and then engineering microorganisms to overexpress the enzymes that catalyze these steps.

Photodegradation in Environmental Matrices

Photodegradation, or the breakdown of molecules by light, is another significant pathway for the transformation of organic compounds in the environment. For a chromophore-containing molecule like this compound, absorption of solar radiation can lead to its degradation.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules transformed per photon absorbed. There is currently no specific data available for the photodegradation quantum yield of this compound.

However, studies on other benzophenone-type UV filters can provide some context. For example, the presence of benzophenone (BP) and benzophenone-3 (BP3) has been shown to influence the photodegradation of other co-existing pollutants, indicating that they are photochemically active mdpi.com. The degradation of benzophenone-4 (BP-4) in a UV/chlorine process was found to be rapid, although a rebound in its concentration was observed due to the photolytic dechlorination of a chlorinated product nih.gov. This highlights the complexity of photodegradation processes in the presence of other reactive species.

The rate of photodegradation in the environment is significantly influenced by various factors, including the pH of the water and the presence of natural organic matter (NOM).

Influence of pH: The pH of the surrounding medium can affect the photodegradation of organic compounds in several ways. It can alter the speciation of the compound, which in turn can affect its light absorption properties and reactivity. For some aromatic amines, photosensitized transformation kinetics have been shown to be pH-dependent nih.gov. In the case of benzophenone-3, the degradation rate during chlorination and UV/chlorination processes was observed to be pH-dependent, with the highest rates occurring at pH 8 researchgate.net. For other pollutants, degradation has been found to be hampered at extremely acidic or basic pH values researchgate.net.

Influence of Natural Organic Matter (NOM): Natural organic matter, a complex mixture of organic compounds found in natural waters, can have a dual role in the photodegradation of pollutants. NOM can act as a photosensitizer, absorbing light and producing reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then degrade the pollutant nih.gov. On the other hand, NOM can also act as a light screen, absorbing sunlight that would otherwise be available to the pollutant, and can quench excited states and scavenge ROS, thereby inhibiting photodegradation researchgate.net. The effect of NOM can also be pH-dependent researchgate.net. For instance, chlorinated algal organic matter has been shown to enhance the photodegradation of certain contaminants by increasing the production of hydroxyl radicals nih.gov.

Sorption and Transport in Environmental Compartments

The environmental mobility and distribution of this compound are governed by its sorption characteristics in various environmental matrices, such as soil and sediment. Sorption, the process by which a chemical binds to solid particles, is a key factor in determining its potential for transport, bioavailability, and degradation. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the compound's tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase.

The transport of chlorinated aromatic compounds in the environment is complex. While high sorption to soil and sediment can limit their mobility in the aqueous phase, transport can still occur through soil erosion and the movement of contaminated particulate matter. The environmental mobility of dichlorodiphenyltrichloroethane (DDT) and its metabolites, which include dichlorobenzophenones, is influenced by their physicochemical properties, with more polar functional groups leading to higher water solubility and potentially greater mobility researchgate.net. However, for many chlorinated compounds, strong binding to soil organic matter is the dominant process, effectively retarding their movement through the soil profile.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the sorption coefficients of organic compounds when experimental data are lacking frontiersin.org. These models use molecular descriptors to predict the environmental behavior of chemicals. For chlorinated aromatic compounds, QSAR analyses have shown that electronic properties, such as electronegativity and polarizability, strongly influence soil sorption, suggesting that electrostatic interactions with soil organic matter are significant qsardb.org. However, without specific QSAR studies on this compound, any estimation of its Koc value remains theoretical.

Table 1: Factors Influencing the Sorption and Transport of Chlorinated Benzophenones

| Factor | Influence on Sorption and Transport |

| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to increased sorption and reduced transport in water. |

| Clay Content and Type | Clay minerals can contribute to sorption, particularly for polar compounds, but the effect is generally less significant than that of organic matter for hydrophobic compounds. |

| pH | The pH of the soil and water can influence the speciation of ionizable compounds, but for neutral compounds like this compound, the direct effect of pH on sorption is expected to be minimal. |

| Presence of Dissolved Organic Matter | Dissolved organic matter can enhance the apparent solubility of hydrophobic compounds, potentially increasing their mobility in aquatic systems. |

| Temperature | Sorption is an exothermic process, so an increase in temperature generally leads to a decrease in sorption. |

It is important to note that the actual environmental transport of this compound will depend on site-specific conditions, including soil type, climate, and hydrological factors. Further research is needed to determine the specific sorption and transport parameters for this compound to accurately assess its environmental risk.

Trace Organic Chemical Monitoring Methodologies in Environmental Samples

The detection and quantification of trace levels of this compound in complex environmental matrices such as water, soil, and sediment require sensitive and selective analytical methodologies. While specific validated methods for this compound are not extensively documented in the available literature, general approaches for the analysis of benzophenone derivatives and other chlorinated organic compounds are well-established and can be adapted. mdpi.comnih.govmdpi.com

The analytical workflow for monitoring this compound typically involves several key steps: sample collection, extraction, clean-up, and instrumental analysis.

Sample Preparation: Extraction and Clean-up

The choice of extraction technique depends on the environmental matrix. For water samples, solid-phase extraction (SPE) is a commonly used method for pre-concentrating benzophenone derivatives. mdpi.comnih.govmdpi.com Various sorbent materials can be employed, with the selection depending on the polarity of the target analyte. For soil and sediment samples, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are often used to efficiently extract the compound from the solid matrix.

Following extraction, a clean-up step is usually necessary to remove interfering co-extracted substances that could affect the accuracy and sensitivity of the analysis. Common clean-up techniques include column chromatography with adsorbents like silica (B1680970) gel or Florisil.

Instrumental Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of a wide range of organic pollutants, including chlorinated benzophenones. mdpi.com The high resolution and sensitivity of GC-MS allow for the separation of complex mixtures and the unambiguous identification and quantification of target compounds. For thermally labile compounds, a derivatization step may be required to improve volatility and thermal stability.

High-performance liquid chromatography (HPLC) is another widely used technique, particularly for polar and thermally unstable compounds that are not amenable to GC analysis. nih.govdeswater.com HPLC can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS) detectors. HPLC-MS offers high selectivity and sensitivity, making it suitable for the trace analysis of benzophenone derivatives in environmental samples.

Table 2: Overview of Analytical Methodologies for Chlorinated Benzophenones

| Analytical Step | Technique | Description | Key Considerations |

| Extraction (Water) | Solid-Phase Extraction (SPE) | Water sample is passed through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of organic solvent. | Choice of sorbent material is critical. |

| Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) | Extraction with organic solvents at elevated temperatures and pressures to increase efficiency. | Solvent selection and optimization of temperature and pressure are important. |